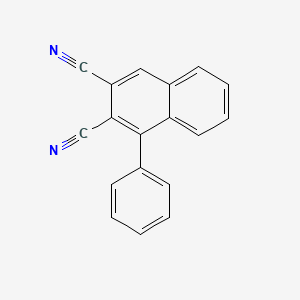

1-Phenyl-2,3-naphthalenedicarbonitrile

Description

Contextualization within Aromatic Dinitrile Chemistry

Aromatic dinitriles are a class of organic compounds characterized by an aromatic ring system to which two nitrile (-C≡N) groups are attached. These compounds are notable for their high thermal stability and their ability to serve as precursors in the synthesis of a wide range of materials, particularly phthalocyanine (B1677752) and naphthalocyanine dyes and pigments. The nitrile groups are strong electron-withdrawing groups, which influences the electronic properties of the aromatic system and provides reactive sites for further chemical transformations.

The chemistry of aromatic dinitriles is diverse. The nitrile groups can undergo a variety of reactions, including hydrolysis to form carboxylic acids, reduction to amines, and, most notably, cyclotetramerization in the presence of a metal source to form the highly conjugated macrocyclic phthalocyanine or naphthalocyanine structures. This latter reaction is a cornerstone of their application in materials science.

Significance of Naphthalene (B1677914) Scaffolds in Organic Synthesis and Materials Science

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a fundamental building block in organic chemistry and materials science. nih.gov Its extended π-electron system imparts unique photophysical properties, making it a common component in fluorescent probes, organic light-emitting diodes (OLEDs), and other optoelectronic devices. The rigid, planar structure of the naphthalene core also allows for the construction of well-defined molecular architectures.

In organic synthesis, naphthalene derivatives are important intermediates in the preparation of pharmaceuticals, agrochemicals, and dyes. researchgate.net The presence of multiple positions for substitution on the naphthalene ring system allows for fine-tuning of the molecule's properties. Various synthetic strategies have been developed for the construction of substituted naphthalene derivatives, often involving metal-catalyzed cross-coupling reactions or cycloaddition reactions. researchgate.net

Overview of 1-Phenyl-2,3-naphthalenedicarbonitrile within the Naphthalenedicarbonitrile Class

This compound, with the chemical formula C₁₈H₁₀N₂, is a derivative of 2,3-naphthalenedicarbonitrile where a phenyl group is attached to the C1 position of the naphthalene ring. This substitution is expected to influence the molecule's steric and electronic properties. The phenyl group, being a bulky substituent, may affect the packing of the molecules in the solid state and the solubility in organic solvents. Electronically, the phenyl group can interact with the naphthalene π-system, potentially modifying its photophysical properties.

While specific research on this compound is not extensively documented, its chemistry can be inferred from its constituent parts. It is a member of the naphthalenedicarbonitrile family, and as such, it is a potential precursor for the synthesis of asymmetrically substituted naphthalocyanines. The presence of the phenyl group could be used to modulate the electronic properties and solubility of the resulting naphthalocyanine complex.

Detailed Research Findings

Direct experimental data for this compound is scarce in the available literature. However, we can discuss a plausible synthetic approach and potential properties based on related compounds.

Synthesis

A potential synthetic route to this compound could involve the construction of a 1-phenylnaphthalene (B165152) core followed by the introduction of the dinitrile functionality. For instance, a Stobbe condensation of a phenyl-substituted aldehyde with a suitable succinic ester derivative could be a key step in forming the naphthalene ring system with carboxylic acid functionalities at the 2 and 3 positions. These carboxylic acid groups could then be converted to the corresponding dinitrile.

Alternatively, a Diels-Alder reaction between a suitably substituted 1-phenyl-diene and a dienophile containing the dinitrile precursor functionalities could be envisioned. The synthesis of the parent compound, 2,3-naphthalenedicarbonitrile, has been achieved through the reaction of α,α,α',α'-tetrabromo-o-xylene with fumaronitrile (B1194792) in the presence of sodium iodide. chembk.comprepchem.comprepchem.com A modification of this approach starting with a phenyl-substituted o-xylene (B151617) derivative could potentially yield the target compound.

Properties and Characterization

The properties of this compound have not been extensively reported. Based on its structure, it is expected to be a crystalline solid at room temperature with a high melting point due to the rigid aromatic core. It is likely to be soluble in common organic solvents.

Characterization would typically involve standard analytical techniques:

NMR Spectroscopy (¹H and ¹³C): To confirm the presence and connectivity of the phenyl and naphthalenedicarbonitrile moieties.

Infrared (IR) Spectroscopy: To identify the characteristic stretching vibration of the nitrile groups (typically around 2220-2240 cm⁻¹).

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

UV-Visible Spectroscopy: To investigate the electronic absorption properties arising from the extended π-conjugated system.

The table below provides a comparison of this compound with its parent compound and a closely related precursor.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 82084-03-5 | C₁₈H₁₀N₂ | 254.29 |

| 2,3-Naphthalenedicarbonitrile | 22856-30-0 | C₁₂H₆N₂ | 178.19 |

| 1-Phenylnaphthalene-2-carboxylic acid | Not available | C₁₇H₁₂O₂ | 248.28 |

Potential Applications

The primary potential application of this compound lies in the field of materials science as a precursor for the synthesis of naphthalocyanines (Ncs). Naphthalocyanines are structural analogues of phthalocyanines with an extended π-conjugated system, which results in their absorption of light at longer wavelengths (in the near-infrared region). This property makes them highly valuable for applications such as:

Photodynamic Therapy (PDT): As photosensitizers that can generate reactive oxygen species upon irradiation with near-infrared light, which can penetrate deeper into tissues.

Optical Data Storage: As the active component in recordable CDs and DVDs.

Nonlinear Optics: For use in optical limiting and other applications.

The introduction of a phenyl substituent on the periphery of the naphthalocyanine macrocycle, derived from this compound, could be used to enhance the solubility of the naphthalocyanine in organic solvents, which is often a challenge, and to fine-tune its electronic and photophysical properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

82084-03-5 |

|---|---|

Molecular Formula |

C18H10N2 |

Molecular Weight |

254.3 g/mol |

IUPAC Name |

1-phenylnaphthalene-2,3-dicarbonitrile |

InChI |

InChI=1S/C18H10N2/c19-11-15-10-14-8-4-5-9-16(14)18(17(15)12-20)13-6-2-1-3-7-13/h1-10H |

InChI Key |

GRRLWGLFGVVYIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC3=CC=CC=C32)C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenyl 2,3 Naphthalenedicarbonitrile

Cyclization Reactions in Naphthalenedicarbonitrile Synthesis

Cyclization reactions are a cornerstone in the synthesis of the naphthalene (B1677914) core of naphthalenedicarbonitriles. Various strategies have been developed to construct this bicyclic aromatic system, often involving the formation of a new six-membered ring onto a pre-existing benzene (B151609) derivative.

Routes involving 2,3-Dichloro-1,4-naphthoquinone and Alkali Metal Cyanides

A notable route to the naphthalenedicarbonitrile scaffold involves the reaction of 2,3-Dichloro-1,4-naphthoquinone with alkali metal cyanides such as sodium or potassium cyanide. Research has shown that this reaction, when carried out in solvents like ethanol, acetonitrile, or dimethylformamide, yields a water-soluble product identified as the alkali metal salt of 2,3-dicyano-1,4-naphthalenediol. wikipedia.org The initial product of this reaction is likely 2,3-dicyano-1,4-naphthoquinone, which is subsequently reduced by the cyanide to the naphthalenediol salt. wikipedia.org This has been demonstrated by the independent synthesis of 2,3-dicyano-1,4-naphthoquinone and its subsequent treatment with aqueous sodium cyanide, which resulted in the formation of the water-soluble 2,3-dicyano-1,4-naphthalenediol salt. wikipedia.org

Reaction of 2,3-Dichloro-1,4-naphthoquinone with Alkali Metal Cyanides

| Reactant | Reagent | Solvent(s) | Initial Product (Proposed) | Final Product |

|---|---|---|---|---|

| 2,3-Dichloro-1,4-naphthoquinone | Sodium or Potassium Cyanide | Ethanol, Acetonitrile, Dimethylformamide | 2,3-Dicyano-1,4-naphthoquinone | Alkali metal salt of 2,3-dicyano-1,4-naphthalenediol |

Claisen Condensation Approaches with Phthalates and Succinic Dinitrile

While the Claisen condensation is a fundamental carbon-carbon bond-forming reaction that can occur between esters or an ester and another carbonyl compound in the presence of a strong base to produce a β-keto ester or a β-diketone, a specific, well-documented synthetic route for 1-Phenyl-2,3-naphthalenedicarbonitrile utilizing phthalates and succinic dinitrile via this method is not extensively reported in the reviewed scientific literature. The Claisen condensation is conceptually related to other base-catalyzed condensation reactions, such as the Thorpe-Ziegler reaction, which involves the self-condensation of aliphatic nitriles to form enamines and can be used to synthesize cyclic ketones from dinitriles. wikipedia.org

Precursor Chemistry in Naphthalocyanine Synthesis

Naphthalenedicarbonitrile derivatives are crucial precursors in the synthesis of naphthalocyanines, which are analogues of phthalocyanines with extended π-electron systems. These larger aromatic macrocycles exhibit unique photophysical and electronic properties, making them subjects of intense research.

Utilization of 2,3-Naphthalenedicarbonitrile as a Key Building Block

Substituted 2,3-naphthalenedicarbonitriles are key building blocks for the synthesis of naphthalocyanines. For instance, 6,7-diphenyl-2,3-naphthalenedicarbonitrile has been utilized as a precursor for the synthesis of iron-naphthalocyanines (Fe-NPc). The expansion of the π-electron system in naphthalocyanines compared to phthalocyanines leads to red-shifted absorption spectra, which is of particular interest for various applications. Soluble precursors of 2,3-naphthalocyanine have been developed to facilitate the fabrication of thin films for use in electronic devices.

On-Surface Synthesis Techniques for Related Extended π-Electron Systems

On-surface synthesis has emerged as a powerful technique for the bottom-up fabrication of novel organic nanostructures with atomic precision directly on a metallic substrate. This approach is particularly useful for creating extended π-electron systems that may be difficult to synthesize through traditional solution-phase chemistry.

The on-surface synthesis of metallo-naphthalocyanines can be achieved through the spontaneous cyclotetramerization of ortho-dicarbonitrile precursors on a metal surface. For example, 6,7-di(2-naphthyl)-2,3-naphthalenedicarbonitrile undergoes spontaneous cyclotetramerization on a silver (Ag(111)) surface to form silver naphthalocyanines (Ag-NPc). In contrast, the smaller 6,7-diphenyl-2,3-naphthalenedicarbonitrile forms the corresponding naphthalocyanine on Ag(111) only in the presence of co-adsorbed iron atoms. This demonstrates the versatility of on-surface dinitrile tetramerization for synthesizing π-extended cyclic phthalocyanines.

On-Surface Synthesis of Naphthalocyanines from Dinitrile Precursors

| Precursor Molecule | Metal Surface | Co-adsorbed Atoms | Product |

|---|---|---|---|

| 6,7-di(2-naphthyl)-2,3-naphthalenedicarbonitrile | Ag(111) | None | Silver Naphthalocyanine (Ag-NPc) |

| 6,7-diphenyl-2,3-naphthalenedicarbonitrile | Ag(111) | Iron (Fe) | Iron Naphthalocyanine (Fe-NPc) |

Metal-Atom Templated Cyclotetramerization

The synthesis of naphthalocyanines, which are macrocyclic compounds, can be achieved through the cyclotetramerization of their corresponding naphthalenedicarbonitrile precursors. researchgate.net This process often employs a metal atom as a template to organize the precursor molecules into the correct orientation for ring formation. In a typical procedure, four molecules of a naphthalenedicarbonitrile derivative, such as this compound, coordinate with a central metal ion. The reaction is then driven to completion by heat or chemical reagents, resulting in the formation of a highly conjugated macrocycle with the metal ion encapsulated in its central cavity.

The choice of metal template can influence the reaction conditions and the properties of the resulting metallonaphthalocyanine. Common metals used for this purpose include zinc, copper, and cobalt. The general approach involves heating the naphthalenedicarbonitrile precursor with a metal salt (e.g., zinc acetate) in a high-boiling solvent like quinoline or in a melt with a catalytic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

| Parameter | Description | Typical Conditions |

| Precursor | Substituted Naphthalenedicarbonitrile | This compound |

| Template | Metal Salt | Zinc acetate, Copper(II) chloride |

| Solvent | High-boiling point solvent | Quinoline, Pentanol |

| Catalyst | Organic Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Temperature | High temperature | 140-200 °C |

Derivatization from 1,4-Dihydroxy-2,3-naphthalenedicarbonitrile

1,4-Dihydroxy-2,3-naphthalenedicarbonitrile serves as a versatile precursor in the synthesis of more complex naphthalene derivatives. chemicalbook.comscbt.comchemimpex.com The hydroxyl groups on this scaffold are reactive and can be modified through various organic reactions to introduce different functionalities. This compound is a stable, crystalline solid used as a building block in the synthesis of dyes, pigments, and advanced materials. chemimpex.com

The derivatization of the hydroxyl groups is a key step toward synthesizing target molecules like this compound, although the direct conversion might involve multiple steps. For instance, the hydroxyl groups can be converted into better leaving groups, such as triflates, which can then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) with a phenylating agent like phenylboronic acid.

Alkylation of the hydroxyl groups in 1,4-Dihydroxy-2,3-naphthalenedicarbonitrile is a common strategy to modify its solubility and electronic properties. This reaction typically involves treating the dihydroxy precursor with an alkyl halide in the presence of a base. The base deprotonates the phenolic hydroxyl groups, forming nucleophilic alkoxides that then react with the alkyl halide via an SN2 mechanism. This results in the formation of ether linkages. While this section focuses on alkylation, similar principles apply to arylation reactions needed to introduce a phenyl group.

| Component | Example Reagent | Purpose |

| Substrate | 1,4-Dihydroxy-2,3-naphthalenedicarbonitrile | Starting material with reactive hydroxyl groups |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the hydroxyl groups |

| Alkylating Agent | Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Introduces the desired alkyl group |

| Solvent | Acetone, Dimethylformamide (DMF) | Provides a medium for the reaction |

Advanced Synthetic Protocols

Modern synthetic chemistry employs various advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields. These protocols are applicable to the synthesis of complex molecules like naphthalocyanine precursors.

Microwave-Assisted Synthesis of Naphthalocyanine Precursors

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.commdpi.com In the context of naphthalocyanine precursors, microwave irradiation can significantly reduce the long reaction times often required for their synthesis under conventional heating. mdpi.com The high efficiency of energy transfer in microwave synthesis leads to rapid heating, which can promote reactions that are otherwise sluggish. This technique has been successfully applied to various reactions, including cycloadditions and condensations, which are relevant to the formation of complex heterocyclic systems. mdpi.commdpi.com For example, a one-pot, three-component reaction can be carried out under microwave irradiation to produce chromene derivatives in high yields and short reaction times. mdpi.com

Comparative Reaction Times: Conventional vs. Microwave

| Reaction Type | Conventional Heating Time | Microwave Irradiation Time | Yield Improvement |

|---|---|---|---|

| Multi-component condensation mdpi.com | Several hours | 6-10 minutes | Often significant |

Annulation Reactions for Related Scaffolds

Annulation reactions are crucial for constructing cyclic molecules and are particularly useful for building the polycyclic aromatic framework of naphthalene derivatives. nih.govrsc.orgrsc.org These reactions involve the formation of a new ring onto an existing molecular scaffold. A variety of annulation strategies can be employed to synthesize polysubstituted aromatic systems. For instance, a flexible annulation strategy uniting succinic anhydride and 1,3-azadienes can produce allylic 2-oxopyrrolidines, demonstrating a method for creating substituted heterocyclic rings. nih.govrsc.org Another approach involves a transition metal-free aldol condensation/[1+2+3] annulation tandem reaction of isocyanoacetates with 8-(alkynyl)-1-naphthaldehydes to synthesize azafluoranthene scaffolds. rsc.org Such strategies highlight the modular and efficient nature of modern annulation protocols in constructing complex molecular architectures from simpler, readily available starting materials. nih.govrsc.org

Strategies for Unsymmetrical Macrocycles

The synthesis of unsymmetrical macrocycles, such as A₃B-type naphthalocyanines, presents a significant challenge due to the statistical formation of multiple products when co-condensing two different dinitrile precursors. researchgate.net To overcome this, specific strategies have been developed. One common method involves a solid-phase synthesis approach, where one precursor is attached to a polymer support. The cyclotetramerization is then carried out with a large excess of a second, different precursor in solution. This favors the formation of the desired A₃B macrocycle, which can be cleaved from the support after the reaction.

Another strategy is the use of a subphthalocyanine as a precursor. A subphthalocyanine, which is a smaller, bowl-shaped macrocycle formed from three isoindole units, can be reacted with a different phthalonitrile or naphthalenedicarbonitrile unit in a ring-expansion reaction to yield a single, unsymmetrical phthalocyanine (B1677752) or naphthalocyanine product. These methods provide controlled pathways to unsymmetrical macrocycles, which are of interest for their unique photophysical and electronic properties. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Phenyl 2,3 Naphthalenedicarbonitrile and Analogues

Reaction Mechanisms in Aromatic Dinitrile Chemistry

The reactivity of aromatic dinitriles is largely dictated by the electron-withdrawing nature of the two nitrile (-C≡N) groups. These groups deactivate the aromatic ring towards electrophilic attack but activate it for nucleophilic substitution reactions. numberanalytics.com The reaction mechanism often proceeds through a resonance-stabilized intermediate. numberanalytics.com

Role of Transition States and Resonance Stabilization

In the context of aromatic chemistry, transition states are high-energy, transient species that exist for femtoseconds during a reaction. masterorganicchemistry.com For many reactions involving aromatic rings, such as electrophilic aromatic substitution, the mechanism involves the formation of a carbocation intermediate known as an arenium ion or sigma complex. byjus.comuobabylon.edu.iq This intermediate is situated in an energy valley between two transition states on a reaction energy diagram. masterorganicchemistry.comuobabylon.edu.iq The formation of this intermediate is typically the slow, rate-determining step because it involves the disruption of the stable aromatic system. masterorganicchemistry.com

The stability of any intermediates and their preceding transition states is heavily influenced by resonance. In the case of 1-Phenyl-2,3-naphthalenedicarbonitrile, the naphthalene (B1677914) core possesses significant resonance stabilization energy. Naphthalene can be described by three primary resonance contributors, which results in π-electron delocalization across the bicyclic system. msu.edu This delocalization leads to variations in bond lengths, with some bonds having more double-bond character than others. msu.edu

The nitrile groups, being strongly electron-withdrawing, influence the electron distribution within the naphthalene ring system. In a potential nucleophilic aromatic substitution reaction, the attacking nucleophile would form a resonance-stabilized anionic intermediate (a Meisenheimer complex). numberanalytics.com The negative charge of this intermediate can be delocalized not only across the naphthalene ring but also onto the two nitrile groups, which provides substantial stabilization to the transition state leading to its formation.

Table 1: Key Concepts in Aromatic Reaction Mechanisms

| Concept | Description | Relevance to this compound |

|---|---|---|

| Transition State | A fleeting, high-energy configuration of atoms at the peak of the energy barrier between reactants and products. masterorganicchemistry.com | Determines the activation energy and rate of reactions, such as nucleophilic substitution. |

| Arenium Ion (Sigma Complex) | A resonance-stabilized carbocation intermediate formed during electrophilic aromatic substitution. byjus.comuobabylon.edu.iq | While less likely due to deactivating nitrile groups, its formation would be stabilized by the extended π-system. |

| Meisenheimer Complex | A resonance-stabilized anionic intermediate formed during nucleophilic aromatic substitution on electron-deficient rings. numberanalytics.com | A key intermediate in potential nucleophilic reactions, stabilized by the two nitrile groups. |

Photochemical Reaction Pathways

Cyanoaromatic compounds, including dinitriles, exhibit rich and complex photochemistry. Upon absorption of light, these molecules are promoted to an excited state, opening up reaction pathways not accessible in the ground state. These pathways often involve electron transfer, the formation of excited-state complexes (exciplexes), and the generation of radical intermediates.

Electron-Transfer Processes in Cyanoaromatic Systems

Electron transfer (ET) is a fundamental process in chemistry and biology where an electron moves from one chemical entity to another. researchgate.netepfl.ch In photochemical reactions, this often occurs when an excited state molecule has a sufficiently high electron affinity or low ionization potential to accept or donate an electron, respectively. Cyanoaromatic compounds are excellent electron acceptors in their excited state due to the strong electron-withdrawing nature of the cyano groups.

The initial step in many photoreactions of aromatic compounds in the presence of an electron donor (like an amine) is the transfer of an electron from the donor to the first excited singlet state of the aromatic molecule. le.ac.uk This process, known as photoinduced electron transfer (PET), results in the formation of a radical ion pair. The efficiency and dynamics of PET are central to processes like photosynthesis and cellular respiration. researchgate.netnih.gov In systems like this compound, the extended conjugation of the naphthalene ring can facilitate this electron transfer process, and the nitrile groups help to stabilize the resulting radical anion.

Exciplex Formation and Its Role in Chemical Transformation

An exciplex, or "excited complex," is a transient complex formed between two different molecules, a donor and an acceptor, when one is in an electronic excited state. numberanalytics.comossila.com This complex is stable only in the excited state and dissociates upon returning to the ground state. numberanalytics.com Exciplexes are distinct from excimers, which are formed between two identical molecules. github.io

The formation of an exciplex involves the interaction between the excited state of one molecule (e.g., the photoexcited this compound) and the ground state of another (an electron donor). numberanalytics.com This interaction often involves charge transfer and results in a new excited-state species with its own unique spectroscopic properties, such as a characteristic, lower-energy emission band. ossila.comgithub.io

Exciplexes are not merely quenching side products; they can be key intermediates in chemical transformations. acs.org The charge-separated nature of the exciplex can facilitate subsequent chemical reactions or lead to the formation of a solvent-separated radical ion pair, which can then undergo further reactions. github.ioacs.org The geometry and electronic structure of the exciplex are crucial in determining the subsequent reaction pathway. le.ac.uk

Table 2: Comparison of Excited State Species

| Species | Formation | Characteristics | Role in Photochemistry |

|---|---|---|---|

| Excited Monomer | Absorption of a photon by a single molecule. | High energy, short-lived. | Initial species that can fluoresce, undergo intersystem crossing, or react. |

| Exciplex | Interaction between an excited molecule and a ground-state molecule of a different species. numberanalytics.comgithub.io | Charge-transfer character, unique emission spectrum, stable only in the excited state. ossila.com | Can be a key intermediate leading to product formation or radical ion pairs. acs.org |

| Excimer | Interaction between an excited molecule and a ground-state molecule of the same species. github.io | No net charge separation, lower-energy emission. github.io | Primarily a deactivation pathway, reducing fluorescence from the monomer. github.io |

Water-Mediated Proton and Hydrogen Transfer Mechanisms

In protic solvents like water, photochemical reaction mechanisms can be significantly influenced by the solvent molecules. Water can actively participate in the reaction by mediating the transfer of protons (H+) or hydrogen atoms (H•). Recent studies on other nitrogen-containing aromatic systems have identified photorelaxation pathways involving direct water-to-solute electron transfer. nih.gov

In such mechanisms, water molecules can form "proton wires" that facilitate the efficient transfer of protons over distances. nih.gov For a photoexcited molecule like this compound, interaction with water could lead to complex excited-state dynamics. For instance, after an initial photoinduced electron transfer event that creates a radical ion pair, water molecules could mediate proton transfer, leading to neutral radical species and influencing the final product distribution. The lone pair electrons on the nitrile nitrogen atoms could also interact with water molecules through hydrogen bonding, potentially facilitating these transfer processes. nih.gov

Radical-Ion Intermediates in Photoreactions

As a direct consequence of photoinduced electron transfer, radical-ion intermediates are commonly formed in the photoreactions of cyanoaromatic systems. le.ac.uk When an excited electron acceptor like this compound receives an electron from a donor, a radical anion of the dinitrile and a radical cation of the donor are formed. chimia.chchimia.ch

These radical ions are highly reactive species that can undergo a variety of subsequent reactions. chimia.ch They can recombine, leading to the emission of light (exciplex emission) or a return to the ground state. Alternatively, they can separate into free ions, especially in polar solvents, and initiate further chemical transformations. The study of these intermediates is often carried out using techniques like laser flash photolysis or by stabilizing them in low-temperature matrices for spectroscopic characterization. chimia.ch The synthesis and isolation of stable radical ions of analogous compounds, such as naphthalenediimides, have been achieved, highlighting their importance as chemical entities. rsc.org

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of naphthalene derivatives, these reactions allow for the elaboration of the polycyclic aromatic core, leading to complex molecular architectures.

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions involve a three-atom component and a two-atom component to form a five-membered ring. While specific examples involving this compound are not extensively documented in the provided search results, the reactivity of related naphthalene systems provides insight into potential transformations. For instance, a visible-light-mediated [3+2] cycloaddition has been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones. nih.gov This protocol demonstrates the utility of cycloaddition strategies to build fused heterocyclic systems onto the naphthalene core under environmentally friendly conditions, showing excellent regioselectivity and functional group tolerance. nih.gov

The general mechanism for such reactions often involves the generation of a reactive intermediate that acts as the three-atom component, which then reacts with a dipolarophile. Rhodium(I)-catalyzed intramolecular [3+2] cycloadditions of 1-ene-, 1-yne-, and 1-allene-vinylcyclopropanes have also been developed, providing an efficient route to cyclopentane- and cyclopentene-embedded bicyclic structures. pku.edu.cnpku.edu.cn These methods highlight the versatility of cycloaddition reactions in creating complex, fused-ring systems that can be applied to naphthalene derivatives. pku.edu.cnpku.edu.cn

| Reaction Type | Reactants | Conditions | Products | Key Features |

| Visible-Light-Mediated [3+2] Cycloaddition | Naphthoquinones and other precursors | Visible light, photocatalyst | Naphtho[2,3-b]furan-4,9-diones | Green chemistry, high regioselectivity, good yields |

| Rh(I)-Catalyzed Intramolecular [3+2] Cycloaddition | 1-ene/yne/allene-vinylcyclopropanes | Rh(I) catalyst | Fused bicyclic cyclopentanes/cyclopentenes | Efficient, versatile, diastereoselective |

Diels-Alder Reactions involving Naphthalene Derivatives

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental transformation in organic chemistry. However, the aromaticity of naphthalene presents a significant energy barrier to its participation as the diene component. Consequently, the Diels-Alder reaction with naphthalene typically requires harsh conditions, such as high temperature and pressure, or catalysis to proceed. kpfu.ruumich.edu

A notable example is the reaction between naphthalene and N-phenylmaleimide. kpfu.ruumich.edu Under ambient conditions, the reaction rate is extremely slow, with a predicted half-life of over 30 years. kpfu.ru However, the reaction can be significantly accelerated using a Lewis acid catalyst, such as gallium chloride. In the presence of GaCl₃, the reaction proceeds at room temperature over several days to yield the endo adduct. kpfu.ru The catalyst functions by forming a complex with the dienophile (N-phenylmaleimide), which increases its electron affinity and lowers the activation energy of the reaction. kpfu.ru

Under more forceful conditions, such as high pressure (8 kbar) and elevated temperature (100 °C), the reaction between naphthalene and N-phenylmaleimide can yield both endo and exo stereoisomers. umich.edu The endo adduct is generally the kinetically favored product, consistent with the principles of secondary orbital interactions in the Diels-Alder transition state. kpfu.ru

| Diene | Dienophile | Conditions | Catalyst | Product(s) | Yield |

| Naphthalene | N-phenylmaleimide | Room Temperature, 7 days | GaCl₃ | Endo adduct | 30% |

| Naphthalene | N-phenylmaleimide | 100 °C, 80 hours, 8 kbar | None | Endo and Exo adducts | Not specified |

| Naphthalene | Maleic Anhydride | 100 °C, 24 hours | None | Adduct | ~1% |

Decyanation Reactions of Naphthalenedicarbonitrile Derivatives

Reductive decyanation is the process of removing a cyano group and replacing it with a hydrogen atom. This transformation is valuable in organic synthesis, where the cyano group may be used as a synthetic handle for carbon-carbon bond formation before its removal. umich.edu Several methods exist for the reductive decyanation of nitriles, and the mechanisms often involve electron transfer processes. umich.edubeilstein-journals.org

One common method involves the use of alkali metals in dissolving conditions, such as sodium in liquid ammonia. umich.edubeilstein-journals.org The proposed mechanism involves an initial single-electron transfer from the metal to the nitrile, forming a radical anion. beilstein-journals.org This intermediate then expels a cyanide ion to generate a radical, which is subsequently reduced by another electron transfer to a carbanion. Finally, this carbanion is protonated by a suitable source, like ammonia, to yield the decyanated product. beilstein-journals.org

Transition metals can also promote decyanation reactions. umich.edu For instance, rhodium-catalyzed reductive cleavage of carbon-cyano bonds using a hydrosilane as a reducing agent has been shown to be effective for a wide range of nitriles. organic-chemistry.org Other methods include photoinduced decyanations, which often proceed with mechanistic interest, though potentially with lower yields. umich.edu

| Method | Reagents | Proposed Mechanism | Substrate Scope |

| Alkali Metal Reduction | Li or Na in liquid NH₃ | Formation of a radical anion, elimination of CN⁻, reduction to a carbanion, and protonation. beilstein-journals.org | Tertiary nitriles generally give high yields. umich.edu |

| Transition Metal Catalysis | Rhodium catalyst, hydrosilane | Oxidative addition of the C-CN bond to the metal center. beilstein-journals.orgorganic-chemistry.org | Aryl, benzyl, and alkyl cyanides. organic-chemistry.org |

| Photoinduced Decyanation | Triethylamine, irradiation | Not detailed | Phenylacetonitrile and derivatives. umich.edu |

Functionalization and Derivatization Reactivity

The this compound scaffold offers multiple sites for functionalization and derivatization. The reactivity can be directed towards the naphthalene core, the pendant phenyl ring, or the two nitrile groups.

A facile one-pot synthesis of 1-aryl-2,3-naphthalimides has been developed through a consecutive cascade amidation/dehydro-Diels–Alder reaction. rsc.org This approach utilizes readily available β-arylpropiolic acids and primary amines as starting materials. The reaction tolerates a wide variety of substituents on both reactants, allowing for the synthesis of a diverse library of multi-functional 1-aryl-2,3-naphthalimides in moderate to excellent yields. rsc.org This methodology provides an efficient pathway to convert the dicarbonitrile precursor or related intermediates into naphthalimide derivatives, which are known for their fluorescent properties and potential applications in materials science and biology. rsc.orgrsc.org

The synthesis of 1-phenyl naphthalene itself is of significant interest as it forms the core structure of various physiologically active compounds, such as lignans. asianpubs.org Synthetic routes often involve the cyclization of precursors like α-arylidene β-benzoyl propionic acid using strong acids like H₂SO₄ or polyphosphoric acid (PPA). asianpubs.org These methods can be adapted to introduce various functional groups onto the aromatic rings, providing a platform for further derivatization.

| Reaction | Starting Materials | Key Transformation | Products |

| Amidation/Dehydro-Diels–Alder | β-Arylpropiolic acids, primary amines | Cascade reaction | 1-Aryl-2,3-naphthalimides |

| Acid-Catalyzed Cyclization | α-Arylidene β-benzoyl propionic acid | Enolization and cyclization | 1-Phenyl naphthoic acid |

Electronic Structure and Spectroscopic Characterization of Naphthalenedicarbonitrile Compounds

Quantum Chemical Simulations of Related Radical Cations

Quantum chemical simulations, particularly those employing density functional theory (DFT), serve as powerful tools for investigating the electronic structure and properties of complex organic molecules and their corresponding radical cations. nih.govresearchgate.net While specific computational studies on the 1-Phenyl-2,3-naphthalenedicarbonitrile radical cation are not extensively documented in the surveyed literature, the behavior of related aromatic radical cations, such as the naphthalene (B1677914) radical cation itself, provides a solid framework for understanding its expected electronic characteristics. nih.govresearchgate.net

The formation of a radical cation from an aromatic molecule like this compound involves the removal of a single electron from the π-system. This process results in a species with an odd number of electrons, where the positive charge and the unpaired electron are delocalized across the entire conjugated framework.

Bond Order: The bond orders within the aromatic rings of the radical cation are predicted to be intermediate between those of single and double bonds, reflecting the delocalized nature of the π-electrons. It is expected that the formation of the radical cation will lead to a slight lengthening of some bonds and shortening of others compared to the neutral molecule, depending on the specific distribution of the bonding and anti-bonding interactions of the highest occupied molecular orbital (HOMO) from which the electron was removed.

Partial Atomic Charges: The positive charge in the radical cation is not uniformly distributed. Quantum chemical calculations would reveal that certain atoms bear a greater share of the positive charge than others. In the case of the this compound radical cation, it is expected that the carbon atoms of the naphthalene and phenyl rings will hold the majority of the positive charge, with the exact distribution influenced by the positions of the phenyl and dinitrile substituents.

Spin Densities: The spin density represents the spatial distribution of the unpaired electron. For the this compound radical cation, the spin density is expected to be delocalized over the π-system. Computational models for similar aromatic radical cations suggest that the highest spin densities will likely be found on specific carbon atoms within the naphthalene and phenyl rings. diva-portal.org The distribution of spin density is a critical factor in understanding the reactivity of the radical cation and its interactions with other molecules.

A hypothetical distribution of partial atomic charges and spin densities for the this compound radical cation, based on general principles for aromatic radical cations, is presented in the table below. The actual values would require specific DFT calculations.

| Feature | Expected Distribution |

| Molecular Shape | Largely planar with minor bond length adjustments upon ionization. |

| Bond Order | Intermediate between single and double bonds in aromatic rings. |

| Partial Atomic Charges | Positive charge delocalized over the naphthalene and phenyl rings. |

| Spin Densities | Unpaired electron density distributed across the π-system, with higher densities on specific carbon atoms. |

The ground state of the this compound radical cation is a doublet state due to the presence of the unpaired electron. Quantum chemical simulations can provide a detailed picture of the optimized geometry of this ground state, including precise bond lengths and angles.

Furthermore, these computational methods can be extended to investigate the electronically excited states of the radical cation. The absorption of light can promote the unpaired electron, or other electrons in the π-system, to higher energy molecular orbitals. The characterization of these excited states is crucial for understanding the photophysical properties and photochemical reactivity of the radical cation. The calculations can predict the energies of these electronic transitions, which correspond to the absorption bands observed in the electronic absorption spectrum.

Spectroscopic Signatures for Structural Elucidation

Spectroscopic techniques are indispensable for the structural characterization of organic compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the connectivity of atoms and the nature of functional groups within a molecule.

¹H and ¹³C NMR spectroscopy are powerful tools for probing the chemical environment of hydrogen and carbon atoms in a molecule. nih.gov For aromatic compounds like this compound, the chemical shifts of the protons and carbons in the aromatic rings are highly informative.

¹H NMR Spectroscopy: The protons on the naphthalene and phenyl rings are expected to resonate in the aromatic region of the ¹H NMR spectrum, typically between δ 7.0 and 9.0 ppm. The precise chemical shifts and coupling patterns will depend on the electronic environment of each proton, which is influenced by the anisotropic effects of the aromatic rings and the electronic nature of the nitrile and phenyl substituents. Protons in close proximity to the electron-withdrawing nitrile groups are expected to be deshielded and appear at a lower field (higher ppm value).

¹³C NMR Spectroscopy: The carbon atoms of the aromatic rings and the nitrile groups will give rise to signals in the ¹³C NMR spectrum. Aromatic carbons typically resonate in the range of δ 120-150 ppm. The carbons directly attached to the electron-withdrawing nitrile groups, as well as the nitrile carbons themselves (typically δ 110-125 ppm), are expected to have distinct chemical shifts. nih.gov

The expected NMR chemical shift ranges for this compound are summarized in the following table.

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

| ¹H | Aromatic (Naphthalene & Phenyl) | 7.0 - 9.0 |

| ¹³C | Aromatic (Naphthalene & Phenyl) | 120 - 150 |

| ¹³C | Nitrile (-C≡N) | 110 - 125 |

Infrared (IR) spectroscopy is particularly useful for identifying the presence of specific functional groups within a molecule. nih.gov The nitrile group (-C≡N) has a characteristic and strong absorption band in a relatively uncongested region of the IR spectrum.

For this compound, the stretching vibration of the carbon-nitrogen triple bond is expected to appear in the range of 2220-2260 cm⁻¹. spectroscopyonline.com The conjugation of the nitrile group with the aromatic naphthalene system typically shifts this absorption to a slightly lower wavenumber compared to non-conjugated nitriles. spectroscopyonline.com

In addition to the nitrile stretch, the IR spectrum will also display other characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the aromatic rings, are typically observed in the 675-900 cm⁻¹ range. libretexts.org

A summary of the expected characteristic IR absorption frequencies for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| Nitrile (-C≡N) | Stretch | 2220 - 2260 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Aromatic C-H | Out-of-plane bend | 675 - 900 |

UV-Visible Spectroscopy in Naphthalocyanine Chemistry

This compound serves as a precursor in the synthesis of more complex macrocyclic compounds known as naphthalocyanines (Ncs). UV-Visible absorption spectroscopy is a fundamental technique for characterizing these resulting naphthalocyanine dyes due to their intense and distinctive electronic transitions within the ultraviolet and visible regions of the electromagnetic spectrum. scholarsresearchlibrary.com

Metallo-naphthalocyanines typically exhibit two main characteristic absorption bands in their electronic spectra: the Q-band and the B-band (or Soret band). mdpi.comacs.org The Q-band is the lowest energy electronic transition and appears as a strong, sharp absorption in the near-infrared (NIR) or red region of the spectrum, generally between 600 and 850 nm. mdpi.comnih.gov This band is a hallmark of the extensive π-conjugated macrocyclic system and is primarily attributed to the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The Soret band is a more intense absorption found in the UV or near-UV region, typically between 300 and 400 nm. mdpi.comacs.org

The precise wavelengths and intensities of these bands are sensitive to various factors, including the type of metal ion coordinated within the naphthalocyanine cavity, the nature and position of peripheral substituents on the aromatic rings (such as the phenyl group in derivatives of this compound), and the solvent environment. For example, the introduction of different metal centers or functional groups can modulate the electronic structure, leading to shifts in the absorption maxima. nih.gov Aggregation of naphthalocyanine molecules in solution can also lead to significant changes in the UV-Vis spectrum, often resulting in the broadening or splitting of the Q-band. nih.gov

| Compound | Solvent | Q-Band λmax (nm) | Soret Band λmax (nm) | Reference |

|---|---|---|---|---|

| Zn(II)-1,6-methano ijcce.ac.irannulenecyanine | DMF | 800 | 362 | nih.gov |

| NiNc(OBu)8 | Toluene | 844 | - | nih.gov |

| CoNc(OBu)8 | Toluene | 832 | - | nih.gov |

| PtNc(OBu)8 | Toluene | 811 | - | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. For a compound like this compound, XPS analysis would provide detailed information about the carbon and nitrogen environments.

An XPS survey scan would confirm the presence of carbon and nitrogen as the primary constituents. High-resolution spectra of the C1s and N1s core levels would offer insight into the specific chemical bonding.

C1s Spectrum: The high-resolution C1s spectrum would be complex, containing multiple overlapping peaks corresponding to the different carbon environments. Carbon atoms in the aromatic phenyl and naphthalene rings (C-C and C-H bonds) would contribute to a main peak typically located around 284.5-285.0 eV. researchgate.net The carbon atoms of the nitrile functional groups (C≡N) would appear at a slightly higher binding energy, generally in the range of 286.0-287.0 eV, due to the electron-withdrawing nature of the nitrogen atom. tudelft.nl

N1s Spectrum: The N1s spectrum is crucial for characterizing the nitrile groups. The binding energy for nitrogen in a nitrile functionality (C≡N) is typically observed in the range of 399.0 eV to 400.0 eV. tudelft.nl However, the direct identification and quantification of nitrile groups can sometimes be challenging, as their N1s binding energies can overlap with those of other nitrogen-containing species, such as certain amines or imines, if present as impurities or degradation products. researchgate.netkobv.de In such cases, chemical derivatization techniques (CD-XPS) may be employed to selectively tag the nitrile group for unambiguous identification. kobv.de

| Core Level | Functional Group | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| C1s | Aromatic C-C, C-H | 284.5 - 285.0 | researchgate.net |

| C1s | Nitrile (C≡N) | 286.0 - 287.0 | tudelft.nl |

| N1s | Nitrile (C≡N) | 399.0 - 400.0 | tudelft.nl |

Theoretical Calculations of Spectroscopic Properties (e.g., TD-DFT)

Theoretical calculations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the electronic absorption spectra of molecules like this compound and its derivatives. nih.gov TD-DFT extends the principles of Density Functional Theory (DFT) to excited states, allowing for the calculation of electronic transition energies, oscillator strengths (which relate to absorption intensities), and the nature of the molecular orbitals involved in these transitions. arxiv.org

For naphthalocyanine compounds derived from this precursor, TD-DFT calculations can accurately predict the energies of the Q-band and Soret band transitions, showing good agreement with experimental UV-Vis spectra. ijcce.ac.irarxiv.org These calculations provide a deeper understanding of the electronic structure by:

Identifying the specific molecular orbitals (e.g., HOMO, LUMO, HOMO-1) that contribute to each electronic transition. researchgate.net

Visualizing the electron density distribution in the ground and excited states, which helps to characterize the transitions (e.g., as π-π* or charge-transfer transitions).

Assessing how structural modifications, such as the addition of substituents or changing the central metal atom, influence the electronic properties and the resulting absorption spectrum.

The results from TD-DFT calculations are invaluable for assigning the bands observed in experimental spectra and for the rational design of new naphthalocyanine-based materials with tailored optical properties. nih.gov

| Calculated Parameter | Description |

|---|---|

| Excitation Energy (eV or nm) | The energy difference between the ground and excited state, corresponding to the absorption wavelength. |

| Oscillator Strength (f) | A dimensionless quantity that represents the theoretical intensity of an electronic transition. |

| Contributing Orbitals | The primary molecular orbitals involved in the transition (e.g., HOMO -> LUMO). |

Applications in Advanced Materials Science

Precursor Role in Phthalocyanine (B1677752) and Naphthalocyanine Development

1-Phenyl-2,3-naphthalenedicarbonitrile serves as a critical starting material for the synthesis of phenyl-substituted naphthalocyanines (Nc). Naphthalocyanines are structural analogues of phthalocyanines (Pc), but possess a more extended π-conjugated system due to the presence of fused naphthalene (B1677914) units instead of benzene (B151609) rings. This extended conjugation significantly alters their electronic and optical properties, making them highly desirable for various applications in materials science.

The synthesis of naphthalocyanines from dinitrile precursors like this compound typically involves a metal-templated cyclotetramerization reaction. researchgate.netmdpi.com In this process, four molecules of the dinitrile precursor condense around a central metal ion to form the large, planar macrocycle. The introduction of the phenyl substituent is a strategic approach to modify the properties of the resulting naphthalocyanine molecule. These bulky groups can influence the molecule's solubility, aggregation behavior, and solid-state packing, which are crucial factors for its performance in electronic devices. researchgate.netumich.edu For instance, the presence of bulky substituents can prevent the strong π-π stacking that often leads to low solubility and undesirable quenching of fluorescence in unsubstituted macrocycles. umich.edu

Phenyl-substituted naphthalocyanines, derived from precursors such as this compound, are a significant class of organic semiconductors. chemimpex.com Organic semiconductors are the active components in a variety of electronic devices, and their performance is intrinsically linked to their molecular structure and intermolecular organization. sigmaaldrich.comresearchgate.net The extended π-electron system of the naphthalocyanine core provides pathways for charge carrier transport. nih.gov

The strategic placement of phenyl groups on the periphery of the naphthalocyanine macrocycle allows for fine-tuning of its semiconductor properties. These substituents can modify the material's energy levels (HOMO/LUMO), which is critical for efficient charge injection and transport in devices. Furthermore, the steric hindrance provided by the phenyl groups can control the thin-film morphology, leading to more ordered molecular packing and, consequently, higher charge carrier mobility. researchgate.netumich.edu Naphthalene-based compounds, in general, are recognized as promising building blocks for high-performance organic semiconductors. researchgate.netgoogle.com

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, including flexible displays and sensors. The performance of an OFET is highly dependent on the charge transport characteristics of the semiconductor layer. frontiersin.org Naphthalocyanines synthesized from soluble precursors are actively investigated for use in thin-film transistors. nih.govrsc.org

The introduction of phenyl groups via the this compound precursor enhances the processability of the resulting naphthalocyanines, allowing for the formation of uniform, high-quality semiconductor films through solution-based techniques like spin-coating. rsc.org The improved solubility and controlled aggregation afforded by the phenyl substituents are key to achieving the well-ordered thin films necessary for efficient transistor operation. Research into related systems, such as copolymers incorporating naphthalenediimide units, has demonstrated the potential to create air-stable OFETs with ambipolar (both hole and electron transporting) characteristics. rsc.org The performance of such devices is often quantified by their charge carrier mobility and on/off current ratio, as detailed in the table below.

| Polymer Semiconductor | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio | Reference |

|---|---|---|---|---|

| PNDI-DPP | 1.6 × 10⁻³ | 5.7 × 10⁻³ | ~10⁵-10⁶ | rsc.org |

| PNDI-T(DPP)T | 0.02 | Not Reported | ~10⁶-10⁷ | rsc.org |

Organic photovoltaics, or organic solar cells, utilize organic semiconductors to absorb light and convert it into electricity. The efficiency of these devices depends on factors such as the light-absorption range, energy level alignment, and charge transport properties of the materials used. Naphthalocyanines are of particular interest for OPVs due to their strong absorption in the near-infrared (NIR) region of the solar spectrum, an area where the primary solar photon flux is high and where many other organic absorbers are transparent. mdpi.com

The use of this compound as a precursor allows for the creation of naphthalocyanines with modified electronic properties. The phenyl groups can influence the energy levels of the resulting macrocycle, enabling better alignment with other materials in the photovoltaic device for more efficient charge separation and collection. Compounds incorporating the related 1,8-naphthalimide (B145957) structure have been widely explored for the construction of semiconductors used in solar cells, highlighting the utility of naphthalene-based frameworks in photovoltaic applications. researchgate.net

In Organic Light-Emitting Diodes (OLEDs), organic materials emit light when an electric current is passed through them. The color and efficiency of the emission are determined by the molecular structure of the emissive material. While naphthalocyanines are more commonly known for their applications in NIR absorption and sensing, related naphthalene-based structures are integral to OLED technology. sigmaaldrich.com

Specifically, derivatives of 1,8-naphthalimide have been successfully employed as fluorescent emitters and as host materials for phosphorescent dopants in OLEDs. nih.gov These compounds can form stable glass films, a crucial property for device longevity. nih.gov The synthesis of novel emitters for OLEDs often involves incorporating aromatic structures, such as those derived from phenyl-substituted naphthalene precursors, to tune the emission wavelength and improve quantum efficiency. mdpi.com The principles of molecular design used in these systems, such as using bulky groups to control aggregation and enhance solid-state luminescence, are directly applicable to materials derived from this compound.

Functional Materials Development

Beyond macrocycle synthesis, the dinitrile functionality of this compound allows it to be incorporated into larger polymeric structures, leading to the development of functional materials with specific, enhanced properties.

Nitrile-containing compounds are well-known precursors for high-performance polymers that exhibit excellent thermal stability and chemical resistance. For example, 2,3-naphthalenedicarbonitrile is noted for its use in developing advanced polymers and coatings. chemimpex.com The polymerization of dinitrile compounds can lead to the formation of highly cross-linked, robust networks, such as phthalonitrile-based polymers, which are used in aerospace and electronics due to their ability to withstand extreme temperatures and harsh chemical environments.

By using this compound as a monomer or co-monomer, polymers can be synthesized that combine the inherent stability of the naphthalene and nitrile groups with the modifying effects of the phenyl substituent. The phenyl group can enhance the processability of the prepolymer resins and can also contribute to the final polymer's properties, potentially improving its solubility in certain solvents for easier application as a coating, while maintaining high thermal and oxidative stability in the cured state.

Fluorescent Dyes for Advanced Imaging

There is no specific information available in the public domain regarding the application of this compound as a fluorescent dye for advanced imaging.

Research in Nanotechnology

Detailed research on the use of this compound in the field of nanotechnology is not present in publicly accessible scientific literature.

Synthesis of Nanoparticles and Nanocomposites

There are no available research findings or data concerning the synthesis of nanoparticles and nanocomposites using this compound.

Structure Activity Relationships and Design Principles

Impact of Substitution Patterns on Molecular Properties and Reactivity

Electronic Effects:

The electronic nature of substituents on the phenyl ring plays a critical role in modulating the electronic properties of the entire molecule. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, can increase the electron density of the aromatic system. This heightened electron density can, in turn, affect the molecule's absorption and emission spectra, potentially leading to shifts in its photophysical properties. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density. This can enhance the electrophilicity of the molecule, making it more susceptible to nucleophilic attack and potentially altering its electrochemical behavior.

The position of these substituents (ortho, meta, or para) on the phenyl ring also has a significant impact. For instance, a substituent at the para position is likely to exert a more pronounced electronic effect on the naphthalene (B1677914) core due to more effective conjugation, compared to a substituent at the meta position.

Steric Effects:

The size and position of substituents introduce steric hindrance that can influence the molecule's conformation and reactivity. Bulky substituents on the phenyl ring, particularly at the ortho positions, can force the phenyl ring to twist out of planarity with the naphthalene core. This alteration in the dihedral angle can disrupt π-conjugation between the two aromatic systems, leading to changes in the electronic and photophysical properties.

Similarly, substituents on the naphthalene backbone, especially in proximity to the phenyl and dicarbonitrile groups, can create steric crowding. This can hinder the approach of reactants, thereby influencing the compound's chemical reactivity and the feasibility of certain chemical transformations.

The interplay of these electronic and steric effects is summarized in the table below, illustrating the predictable influence of various substituents on the core properties of 1-phenyl-2,3-naphthalenedicarbonitrile derivatives.

| Substituent Group | Position on Phenyl Ring | Predicted Impact on Electronic Properties | Predicted Impact on Steric Hindrance |

| Methoxy (-OCH₃) | para | Increased electron density, potential red-shift in absorption | Minimal |

| Nitro (-NO₂) | para | Decreased electron density, potential blue-shift in absorption | Minimal |

| Methyl (-CH₃) | ortho | Minor increase in electron density | Significant increase, potential twisting of phenyl ring |

| tert-Butyl (-C(CH₃)₃) | para | Minor increase in electron density | Moderate increase, may affect crystal packing |

| Fluoro (-F) | meta | Minor decrease in electron density | Minimal |

Rational Design of Naphthalenedicarbonitrile Derivatives for Specific Applications

The rational design of this compound derivatives involves the deliberate and strategic modification of the lead compound to achieve desired properties for specific applications. This approach leverages the understanding of structure-activity relationships to synthesize new molecules with enhanced performance in areas such as materials science and medicinal chemistry.

For applications in organic electronics, the focus is often on tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This can be achieved by introducing specific electron-donating or electron-withdrawing groups to control the band gap of the material. For instance, the incorporation of strong electron-donating moieties can raise the HOMO level, while strong electron-withdrawing groups can lower the LUMO level. The goal is to create materials with optimal charge transport properties for use in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

In the context of developing fluorescent probes or sensors, the design principles would focus on incorporating functionalities that can interact with specific analytes. This might involve attaching a receptor unit to the naphthalenedicarbonitrile scaffold that can selectively bind to a target molecule or ion. Upon binding, a change in the fluorescence properties of the naphthalenedicarbonitrile core, such as an increase or decrease in intensity or a shift in the emission wavelength, would signal the presence of the analyte. The phenyl group can be functionalized to introduce these specific binding sites without significantly perturbing the core fluorophore.

The following table outlines some rational design strategies for tailoring this compound derivatives for specific applications.

| Target Application | Design Strategy | Key Substituents/Modifications | Desired Outcome |

| Organic Electronics | Tuning HOMO/LUMO levels | Introduction of strong EDGs or EWGs | Optimized charge injection and transport |

| Fluorescent Probes | Incorporation of recognition motifs | Appending ionophores, chelators, or reactive groups | Selective and sensitive detection of analytes |

| Photodynamic Therapy | Enhancement of intersystem crossing | Introduction of heavy atoms (e.g., Br, I) | Increased generation of singlet oxygen |

| Liquid Crystals | Modification of molecular shape | Addition of long alkyl chains | Induction of mesophase behavior |

Stereochemical Aspects in Photoreactions

The stereochemistry of photoreactions involving this compound derivatives is a complex and intriguing aspect of their chemistry. When subjected to ultraviolet or visible light, these molecules can undergo a variety of photochemical transformations, and the spatial arrangement of atoms can play a crucial role in determining the reaction pathway and the stereochemistry of the products.

One of the key considerations is the potential for photoinduced intramolecular cyclization reactions. Depending on the substitution pattern and the conformation of the molecule, irradiation could lead to the formation of new stereocenters. The stereochemical outcome of such reactions is often governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. The initial conformation of the molecule in the ground state can significantly influence which stereoisomer is preferentially formed in the excited state.

For derivatives that are chiral, either due to the presence of a stereocenter in a substituent or due to atropisomerism arising from restricted rotation around the phenyl-naphthalene bond, photoreactions can exhibit stereoselectivity or stereospecificity. For example, if a chiral derivative undergoes a photoreaction, the chirality of the starting material can direct the formation of a specific stereoisomer of the product.

Furthermore, the presence of the bulky phenyl group can influence the stereochemical course of intermolecular photoreactions. It can act as a stereodirecting group, blocking one face of the naphthalene ring and favoring the approach of a reactant from the less hindered face. This can lead to the preferential formation of one diastereomer over another in photocycloaddition reactions, for instance.

The study of these stereochemical aspects is fundamental for understanding the detailed mechanisms of the photoreactions of this compound derivatives and for harnessing their photochemical reactivity in stereoselective synthesis.

Future Research Trajectories for 1 Phenyl 2,3 Naphthalenedicarbonitrile

Exploration of Novel Synthetic Routes and Derivatization Strategies

Future research could focus on developing efficient and scalable syntheses for 1-Phenyl-2,3-naphthalenedicarbonitrile and its derivatives. While direct synthesis methods from basic precursors remain to be explored, a logical starting point is the conversion of commercially available 1-Phenyl-2,3-naphthalenedicarboxylic anhydride.

A plausible and common synthetic route involves a two-step conversion from the anhydride to the corresponding diamide, followed by dehydration to the dicarbonitrile. This well-established chemical transformation for aromatic anhydrides could be optimized for this specific substrate. libretexts.org

Hypothetical Synthetic Scheme:

Step 1: Amidation: Reaction of 1-Phenyl-2,3-naphthalenedicarboxylic anhydride with aqueous ammonia or another ammonia source to open the anhydride ring and form the corresponding diamide.

Step 2: Dehydration: Treatment of the resulting diamide with a dehydrating agent, such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅), to yield this compound.

Further research into derivatization would be a key area of exploration. The nitrile groups are highly versatile and can be transformed into a variety of other functional groups, opening up a wide range of new compounds with potentially interesting properties. wikipedia.orgebsco.com

Potential Derivatization Reactions:

Hydrolysis: The nitrile groups could be hydrolyzed under acidic or basic conditions to form the corresponding dicarboxylic acid or its salt. libretexts.orgyoutube.com

Reduction: Reduction of the nitrile groups would yield the corresponding diamine, 1-phenyl-2,3-bis(aminomethyl)naphthalene, a potentially useful monomer for polymer synthesis.

Cycloaddition: The nitrile groups could participate in cycloaddition reactions, for example, to form tetrazole rings, which are of interest in medicinal chemistry and materials science.

The following table outlines a hypothetical study exploring the optimization of the dehydration step in the synthesis of the target compound.

| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | SOCl₂ | Toluene | 110 | 12 | 75 |

| 2 | P₂O₅ | Xylene | 140 | 8 | 68 |

| 3 | POCl₃ | Acetonitrile | 80 | 16 | 82 |

| 4 | Trifluoroacetic Anhydride | Dichloromethane | 25 | 24 | 55 |

Advanced Spectroscopic Characterization Techniques

A thorough spectroscopic characterization of this compound is essential to understand its electronic structure and photophysical properties. While standard techniques like NMR and mass spectrometry would confirm its structure, advanced spectroscopic methods could reveal more subtle and potentially useful characteristics. Given its nature as a polycyclic aromatic hydrocarbon (PAH) derivative, techniques sensitive to electronic transitions and vibrational modes would be particularly insightful. researchgate.netresearchgate.net

Future research should aim to build a comprehensive spectroscopic profile of this compound. This would involve a combination of computational modeling and experimental techniques.

Proposed Spectroscopic Investigations:

UV-Visible and Fluorescence Spectroscopy: To determine the electronic absorption and emission properties. The extended π-system of the phenylnaphthalene core suggests that the compound may exhibit interesting fluorescence behavior.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To identify the characteristic vibrational modes, particularly the C≡N stretching frequency of the nitrile groups. Shifts in this frequency upon derivatization or interaction with other molecules could be a useful diagnostic tool.

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy could be employed to study the dynamics of excited states, providing information on lifetimes and relaxation pathways. This is particularly relevant for potential applications in optoelectronics. nih.gov

Gas-Phase Spectroscopy: Techniques such as laser-induced fluorescence in a molecular beam could provide high-resolution electronic and vibrational spectra, free from solvent effects, allowing for a more fundamental understanding of its intrinsic properties. researchgate.net

The table below presents hypothetical data from a prospective advanced spectroscopic analysis.

| Technique | Parameter | Hypothetical Value |

|---|---|---|

| UV-Vis (in CH₂Cl₂) | λmax, abs | 350 nm, 375 nm |

| Fluorescence (in CH₂Cl₂) | λmax, em | 420 nm |

| Fluorescence (in CH₂Cl₂) | Quantum Yield (ΦF) | 0.45 |

| FTIR (solid state) | ν(C≡N) | 2230 cm-1 |

| Time-Resolved Spectroscopy | Fluorescence Lifetime (τ) | 5.2 ns |

Expansion of Applications in Emerging Technologies

The unique combination of a rigid, planar aromatic structure and reactive nitrile functionalities makes this compound a candidate for several emerging technologies. Aromatic nitriles are precursors to high-performance polymers, such as phthalonitrile-based resins, which are known for their exceptional thermal and oxidative stability. researchgate.net

Future research should focus on leveraging these properties for advanced material applications.

Potential Areas of Application:

High-Performance Polymers: The dinitrile functionality could be utilized for polymerization reactions, potentially forming cross-linked networks with high thermal stability, suitable for aerospace and military applications. The phenyl group could enhance solubility and processability compared to unsubstituted naphthalenedicarbonitriles.

Organic Electronics: Polycyclic aromatic compounds are widely studied for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of this compound could be tuned through derivatization to make it suitable as an emitter, charge-transport material, or non-fullerene acceptor.

Molecular Sensors: The nitrile groups could act as coordination sites for metal ions or as hydrogen bond acceptors. Changes in the fluorescence properties of the molecule upon binding to an analyte could form the basis for a selective chemosensor.

The following table summarizes potential research projects aimed at exploring these applications.

| Application Area | Research Project Title | Key Objective | Potential Outcome |

|---|---|---|---|

| High-Performance Polymers | Synthesis and Characterization of Polymers from this compound | To polymerize the monomer and evaluate the thermal and mechanical properties of the resulting resin. | A new thermally stable polymer with a high glass transition temperature. |

| Organic Electronics | Evaluation of this compound Derivatives as Emitters in OLEDs | To synthesize derivatives with high fluorescence quantum yields and test their performance in OLED devices. | A novel blue or deep-blue emitter for next-generation displays. |

| Molecular Sensors | Development of a Fluorescence-Based Chemosensor for Metal Ions using this compound | To investigate the change in fluorescence of the compound in the presence of various metal ions. | A selective and sensitive sensor for the detection of specific metal cations. |

Q & A

Q. What are the established synthetic protocols for preparing 1-Phenyl-2,3-naphthalenedicarbonitrile, and how can reaction conditions be optimized to improve yields?

Methodological Answer: The synthesis typically involves cyclization of aryl precursors under controlled conditions. Key variables include catalyst selection (e.g., T3P for imide formation), solvent choice, and temperature. For example, optimizing the amount of propylphosphonic anhydride (T3P) increased yields from 27% to 41% in related imide syntheses by enhancing reaction efficiency . Refluxing in dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) is another common approach, followed by recrystallization in ethanol for purification .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound derivatives?

Methodological Answer: Infrared (IR) spectroscopy identifies nitrile functional groups (C≡N stretches at ~2200 cm⁻¹), while ¹H-NMR resolves aromatic proton environments and substitution patterns. For instance, ¹H-NMR confirmed the phenyl group integration in 1-phenyl derivatives, and IR validated nitrile presence in analogous compounds . High-resolution mass spectrometry (HRMS) further ensures molecular weight accuracy.

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the electronic properties and reactivity of this compound in macrocyclization reactions?

Methodological Answer: Electron-withdrawing groups (e.g., nitro, cyano) stabilize transition states during cyclization, as observed in surface-mediated reactions on Ag(111). Fe co-catalysis facilitates naphthalocyanine formation by coordinating nitrile groups, with XPS revealing shifts in binding energies (~0.5 eV for N 1s) that correlate with electron density redistribution . Computational modeling (DFT) can predict substituent effects on frontier molecular orbitals, guiding synthetic design.

Q. What methodologies are employed to study the interfacial behavior of this compound on metallic substrates, and how do surface interactions influence product formation?

Methodological Answer: Scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) are pivotal for in situ analysis of surface reactions. For example, Ag(111) substrates template ordered macrocycle assembly via π-metal interactions, while Au(111) exhibits lower catalytic activity. STM resolves molecular packing, and XPS quantifies oxidation states of coordinating metals (e.g., Fe) .

Q. When encountering discrepancies in reported synthetic yields or mechanistic pathways, what systematic approaches reconcile conflicting data?

Methodological Answer: Cross-validate experimental parameters (e.g., moisture control, reagent purity) and replicate studies under inert atmospheres. For instance, yield inconsistencies in T3P-mediated syntheses were resolved by optimizing anhydrous conditions . Computational tools (e.g., Gaussian for transition-state modeling) and isotopic labeling (e.g., ¹³C tracing) can clarify ambiguous mechanisms.

Q. What strategies enable the introduction of sterically hindered substituents to this compound, and how do these modifications impact optoelectronic applications?

Methodological Answer: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces bulky groups at specific positions. Steric hindrance alters π-stacking in thin films, as shown in naphthalocyanine-based devices where substituent size modulates charge transport. UV-Vis spectroscopy reveals bathochromic shifts (~30 nm) in absorption spectra, correlating with extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products